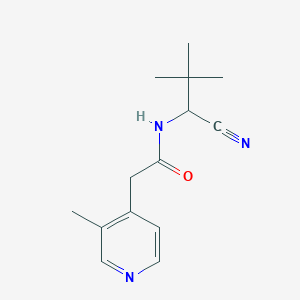
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide, also known as CDPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDPPA is a small molecule that has been shown to activate a specific protein, called the soluble adenylyl cyclase (sAC), which is involved in various physiological processes in the body.
Mechanism of Action
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide activates sAC, a protein that produces the signaling molecule cyclic adenosine monophosphate (cAMP). cAMP is involved in various physiological processes, including cell growth, differentiation, and survival. This compound binds to a specific site on sAC, causing a conformational change that activates the enzyme. This activation leads to an increase in cAMP levels, which in turn activates downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound increases the release of neurotransmitters and improves synaptic plasticity. In cardiac cells, this compound improves contractility and reduces cell death. In cancer cells, this compound inhibits cell growth and induces cell death. These effects are mediated by the activation of different signaling pathways downstream of cAMP.
Advantages and Limitations for Lab Experiments
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has several advantages as a research tool, including its specificity for sAC and its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, this compound also has some limitations, including its relatively low potency compared to other sAC activators and its potential off-target effects on other proteins that bind cAMP.
Future Directions
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide and its potential therapeutic applications. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective sAC activators based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and to identify the specific cell types and tissues that are most responsive to this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Synthesis Methods
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-acetylpyridine with 2-cyano-2-methylpropane-1,3-diol to produce a key intermediate. This intermediate is then reacted with 2,2-dimethylpropanenitrile to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular disease, this compound has been shown to improve heart function and reduce damage after a heart attack. In cancer, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-9-16-6-5-11(10)7-13(18)17-12(8-15)14(2,3)4/h5-6,9,12H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLZEYVGSZCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
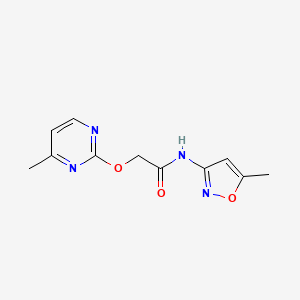
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)
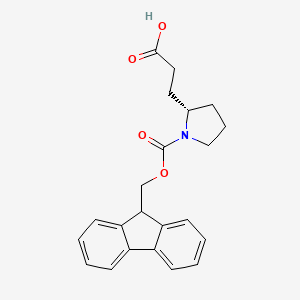
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-fluorobenzyl)-1,2,4-oxadiazole](/img/structure/B2985695.png)

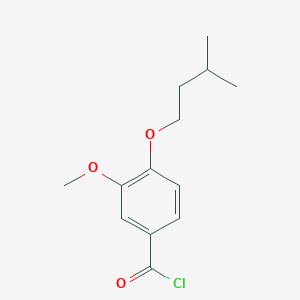
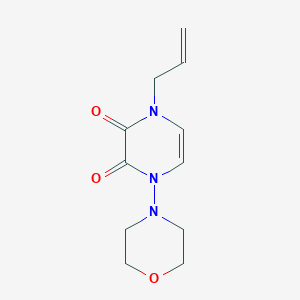
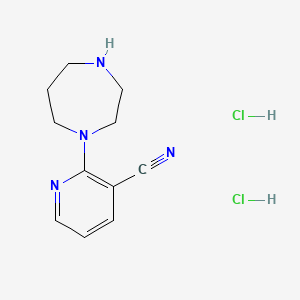
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

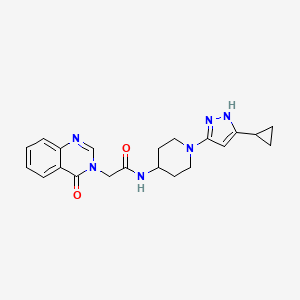


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)
